molecular formula C11H18N2 B577807 N-Benzyl-2-methyl-1,3-propanediamine CAS No. 1250405-19-6

N-Benzyl-2-methyl-1,3-propanediamine

Cat. No.: B577807
CAS No.: 1250405-19-6
M. Wt: 178.279
InChI Key: RICFCTFKNQIVMT-UHFFFAOYSA-N
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Scientific Research Applications

N-Benzyl-2-methyl-1,3-propanediamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: Researchers use this compound to study its effects on biological systems and its potential as a biochemical tool.

    Medicine: Although not intended for medicinal use, it is studied for its potential therapeutic properties.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

N-Benzyl-2-methyl-1,3-propanediamine should be handled with care. It is advised to avoid contact with skin, eyes, and clothing. Use personal protective equipment and ensure adequate ventilation when handling this chemical .

Future Directions

N-Benzyl-2-methyl-1,3-propanediamine and its derivatives have potential applications in the field of medicine. For instance, platinum complexes synthesized from N-Benzyl-1,3-propanediamine derivatives are being studied as potential antineoplastic agents .

Preparation Methods

The synthesis of N-Benzyl-2-methyl-1,3-propanediamine typically involves the reaction of benzylamine with 2-methyl-1,3-propanediamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the process. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high purity and yield .

Chemical Reactions Analysis

N-Benzyl-2-methyl-1,3-propanediamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of N-Benzyl-2-methyl-1,3-propanediamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Properties

IUPAC Name

N'-benzyl-2-methylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-10(7-12)8-13-9-11-5-3-2-4-6-11/h2-6,10,13H,7-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICFCTFKNQIVMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)CNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659745
Record name N~1~-Benzyl-2-methylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250405-19-6
Record name N~1~-Benzyl-2-methylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Benzyl-2-methyl-1,3-propanediamine
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